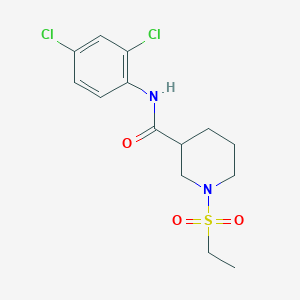
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as GSK-3β inhibitor, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit inhibitory effects on glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in various physiological processes, including cell signaling, gene expression, and metabolism.
Mecanismo De Acción
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibits its inhibitory effects on N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ by binding to its ATP-binding site, thereby preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways involved in various physiological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide has been found to exhibit various biochemical and physiological effects, including neuroprotection, mood regulation, and improvement in insulin sensitivity and glucose metabolism. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide in lab experiments is its specificity towards N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ, which allows for precise modulation of downstream signaling pathways. Additionally, its synthetic nature allows for easy modification and optimization of its chemical properties. However, one of the limitations of using this compound is its potential toxicity, which requires careful dose optimization and toxicity testing.
Direcciones Futuras
Of research include optimization of its chemical properties for improved efficacy and safety, as well as identification of novel targets and downstream signaling pathways for modulation. Additionally, further studies are needed to determine its potential in combination therapy with other drugs for synergistic effects.
Métodos De Síntesis
The synthesis of N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide involves the reaction of 5-amino-1H-indole-3-carboxylic acid with thionyl chloride to form 5-chloro-1H-indole-3-carboxylic acid. This intermediate is then reacted with propylamine and thiourea in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. It has been found to exhibit neuroprotective effects by inhibiting N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ, which is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to regulate mood and behavior in bipolar disorder patients by modulating the activity of N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ. In diabetes, N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide has been found to improve insulin sensitivity and glucose metabolism by inhibiting N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ.
Propiedades
IUPAC Name |
N-(1H-indol-5-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-3-12-13(20-18-17-12)14(19)16-10-4-5-11-9(8-10)6-7-15-11/h4-8,15H,2-3H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISDRRQSVCDFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6084487.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B6084490.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B6084495.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6084501.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6084504.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6084519.png)
![3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6084525.png)
![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)

![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)
![methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6084558.png)
![N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084566.png)
methylene]acetamide](/img/structure/B6084568.png)